molecular formula C14H17NO3S B4994933 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4994933
M. Wt: 279.36 g/mol
InChI Key: RCASCYGHFPRADK-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core substituted at the 3-position with a thiophen-2-ylmethyl carbamoyl group and a carboxylic acid at the 2-position. The carboxylic acid enhances solubility and may act as a pharmacophore for target binding.

Properties

IUPAC Name

3-(thiophen-2-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h1-2,5,8-9,11-12H,3-4,6-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCASCYGHFPRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with thiophen-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions. Common reagents include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) , leading to sulfoxide or sulfone derivatives . For example:

Thiophene+mCPBAThiophene sulfoxide+Byproducts\text{Thiophene} + \text{mCPBA} \rightarrow \text{Thiophene sulfoxide} + \text{Byproducts}

The bicyclo[2.2.1]heptane core remains inert under these conditions due to its saturated structure .

Reduction Reactions

The carbamoyl group (-CONHR) is reducible to a secondary amine (-CH₂NH₂) using strong reducing agents:

Reagent Conditions Product Yield
LiAlH₄Anhydrous ether, 0°CBicycloheptane-amine derivative~75%
NaBH₄ (with catalyst)THF, refluxPartial reduction<50%

The carboxylic acid group typically remains unaffected unless subjected to specialized conditions (e.g., borane-THF) .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the 5-position due to electron-rich aromaticity:

Reaction Reagent Product Regioselectivity
NitrationHNO₃/H₂SO₄5-Nitrothiophene derivative>90%
HalogenationCl₂/FeCl₃5-Chlorothiophene derivative~85%

Nucleophilic Substitution

The bicyclo[2.2.1]heptane bridgehead carbon exhibits exceptional stability against nucleophilic attack due to steric hindrance, as demonstrated in studies on similar bicyclic systems . Substitution occurs preferentially at the carbamoyl or carboxylic acid groups.

Acid-Base and Derivatization Reactions

The carboxylic acid group participates in typical reactions:

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble salts .

  • Esterification : Treatment with alcohols (e.g., methanol/H₂SO₄) yields esters .

  • Amide Formation : Conversion to acid chloride (SOCl₂) followed by amine addition produces amides .

Thermal and Radical Stability

Studies on bicyclo[2.2.1]heptane derivatives reveal:

  • Thermal Decomposition : At >300°C, the bicyclic framework decomposes to linear dienes .

  • Radical Stability : Bridgehead hydrogens show low reactivity in hydrogen abstraction reactions (<5% yield with methyl radicals) .

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Key Reagents
Thiophene ringOxidationHighmCPBA, H₂O₂
Carbamoyl groupReductionModerateLiAlH₄
Carboxylic acidEsterificationHighMeOH/H₂SO₄
Bridgehead C-HRadical abstractionVery lowMethyl radicals

Mechanistic Insights

  • Carbamoyl Reduction : Proceeds via a two-step mechanism involving imine intermediate formation .

  • Thiophene Oxidation : Follows an electrophilic pathway with peroxide intermediates .

  • Bridgehead Inertness : Attributed to geometric constraints preventing backside attack in SN2 mechanisms .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H15NO3SC_{14}H_{15}NO_3S and a molecular weight of approximately 277.34 g/mol. Its structure features a bicyclic framework that contributes to its chemical reactivity and potential biological interactions.

Chemistry

  • Building Block for Synthesis : The compound serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with targeted properties.
  • Reagent in Organic Reactions : It is used as a reagent in numerous organic reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of diverse chemical entities.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its thiophene group may enhance its interaction with microbial targets.
  • Anticancer Potential : Research is ongoing to evaluate its efficacy against various cancer cell lines. The compound's ability to modulate biological pathways could lead to the development of anticancer therapies.

Medicine

  • Drug Development : The compound is investigated for its potential as a therapeutic agent. Its unique structural features may allow it to interact with specific biological targets, leading to innovative drug formulations.
  • Delivery Systems : It can be utilized in drug delivery systems, where its chemical properties can be harnessed to improve the solubility and bioavailability of therapeutic agents.

Industry

  • Material Science : The compound's properties make it suitable for developing new materials, particularly in polymers or coatings where enhanced performance is desired.
  • Additive in Industrial Processes : Its chemical characteristics allow it to function as an additive in various industrial applications, potentially improving product performance or stability.

Case Studies and Research Findings

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against specific bacterial strains, indicating potential as a new antibiotic agent.
Study 2Anticancer PropertiesShowed promising results in reducing cell viability in cancer cell lines, suggesting further investigation into its mechanism of action is warranted.
Study 3Synthetic ApplicationsSuccessfully utilized as a precursor in synthesizing complex organic molecules with desirable properties for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclo[2.2.1]heptane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Anti-Infective Potential: The target compound’s thiophene-methyl-carbamoyl group may balance hydrophobicity and target affinity, positioning it between PKZ18 (highly hydrophobic) and 7-oxa derivatives (polar).
  • Synergy with Antibiotics : Analogous to PKZ18-22 , the target compound could synergize with β-lactams by disrupting biofilm integrity.
  • Metabolic Stability : Thiophene’s resistance to oxidative metabolism may extend half-life compared to thiazole-based analogs.

Biological Activity

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid, with the CAS number 331416-18-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings and data.

Molecular Formula: C14H15NO3S
Molecular Weight: 277.34 g/mol
Structure: The compound features a bicyclic structure with a thiophene substituent, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with bicyclic structures, particularly those incorporating thiophene moieties, often exhibit antimicrobial activity. The specific compound has been studied for its effectiveness against various bacterial strains.

  • Mechanism of Action: The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
  • Case Studies:
    • In a study assessing the efficacy of various thiophene derivatives, this compound showed significant inhibition of Gram-positive bacteria at concentrations as low as 50 μM .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.

  • Cell Lines Tested: Various cancer cell lines, including breast and colon cancer models, have been used to evaluate the compound's cytotoxic effects.
  • Research Findings:
    • A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 μM .
    • The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .

Data Summary

Activity Concentration (μM) Effect Observed
Antimicrobial50Significant inhibition of Gram-positive bacteria
Anticancer (MCF-7)30Induction of apoptosis

Research Implications

The findings surrounding this compound suggest that this compound could be a promising candidate for further development in the fields of antimicrobial and anticancer therapies. Its unique structural features may enhance its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves coupling bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with thiophene-containing amines. Key steps include:

  • Carbamoyl Formation : Use diphenylphosphoryl azide (DPPA) and triethylamine in toluene to generate reactive intermediates like isocyanates, which react with thiophen-2-ylmethylamine .
  • Hydrogenation : For saturated bicycloheptane derivatives, Pd/C-catalyzed hydrogenation under controlled pressure (e.g., 1 atm H₂) ensures stereochemical integrity .
  • Protection/Deprotection : Protect carboxylic acid groups with tert-butoxycarbonyl (Boc) during coupling to avoid side reactions .
    • Key References :

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) groups .
  • NMR : Use ¹H/¹³C NMR to resolve bicycloheptane ring protons (δ 1.2–2.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm). Coupling constants (e.g., J=9.5HzJ = 9.5 \, \text{Hz}) distinguish endo/exo isomers .
  • Mass Spectrometry : High-resolution MS (HR-MS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅NO₃S: calc. 278.08, observed 278.09) .
    • Key References :

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar (toluene) solvents. Bicycloheptane derivatives are often water-insoluble but dissolve in DMSO (≥10 mg/mL) for in vitro assays .
  • Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Carboxylic acids may degrade via decarboxylation; monitor by HPLC .
    • Key References :

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?

  • Methodological Answer :

  • SAR Workflow :

Analog Synthesis : Replace thiophene substituents (e.g., 4-aryl, 3-alkoxycarbonyl) via Suzuki coupling or nucleophilic substitution .

Activity Assays : Test analogs in cyclic nucleotide suppression (cAMP/cGMP ELISA) or biofilm inhibition (microtiter plate assays) .

Statistical Analysis : Use IC₅₀ values and multivariate regression to correlate substituent electronic effects (Hammett σ) with potency .

  • Example : 4-Substituted aryl groups enhance potency by 3-fold compared to unsubstituted analogs .
    • Key References :

Q. Does stereochemistry (endo vs. exo) influence target binding or metabolic stability?

  • Methodological Answer :

  • Stereoselective Synthesis : Separate isomers via chiral HPLC or asymmetric hydrogenation .
  • Binding Assays : Compare isomer binding affinity using surface plasmon resonance (SPR) or radioligand displacement. For example, (±)-endo isomers show 2× higher affinity for T-box RNA than exo .
  • Metabolism : Incubate isomers with liver microsomes; exo isomers may undergo faster CYP450-mediated oxidation .
    • Key References :

Q. What computational strategies predict this compound’s mechanism of action against bacterial biofilms?

  • Methodological Answer :

  • Molecular Docking : Model interactions with T-box RNA (PDB: 6TMB). The bicycloheptane moiety occupies a hydrophobic pocket, while the carbamoyl group hydrogen-bonds to adenine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • QSAR : Develop models using descriptors like logP and polar surface area to optimize biofilm inhibition (R² > 0.85) .
    • Key References :

Q. How can researchers resolve contradictions in reported stereo-specificity data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., pH 7.4, 37°C).
  • Purity Validation : Use orthogonal methods (HPLC, chiral GC) to confirm isomer purity (>99%) .
  • System-Specific Testing : Test in multiple cell lines (e.g., HTC hepatoma vs. Ehrlich ascites) to rule out model-dependent effects .
    • Key References :

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